molecular formula C5H7BrF2 B1524637 3-(Bromomethyl)-1,1-difluorocyclobutane CAS No. 1252934-30-7

3-(Bromomethyl)-1,1-difluorocyclobutane

Cat. No. B1524637
CAS RN: 1252934-30-7
M. Wt: 185.01 g/mol
InChI Key: CAVNVGJESLKKME-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,1-difluorocyclobutane, commonly known as 3-bromo-1,1-difluorocyclobutane, is an organic compound with the chemical formula C4H6BrF2. It is a colorless liquid with a boiling point of 78-80 °C, and is soluble in most organic solvents. 3-bromo-1,1-difluorocyclobutane is a versatile reagent used in organic synthesis, and has been used in the synthesis of a wide range of organic compounds.

Scientific Research Applications

Synthesis Pathways

3-(Bromomethyl)-1,1-difluorocyclobutane and its derivatives have been explored in various synthesis pathways. Moens et al. (2013) developed a three-step synthesis towards 1-aminomethyl-1-fluorocycloalkanes starting from methylenecycloalkanes, including methylenecyclobutane. They achieved the Markovnikov products, 1-bromomethyl-1-fluorocycloalkanes, which were further converted to the title compound via azide substitution and hydrogenation (Moens, D’hooghe, & Kimpe, 2013). Similarly, Razin et al. (2003) synthesized and dehydrobrominated 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates, revealing the structural factors responsible for concurrent elimination processes in these compounds (Razin et al., 2003).

Structural Analysis

Structural analysis of derivatives of 3-(Bromomethyl)-1,1-difluorocyclobutane has been a key area of study. Rothschild and Dailey (1962) conducted an analysis of rotational transitions of bromocyclobutane isotopic species, contributing to the understanding of molecular structure and dynamics (Rothschild & Dailey, 1962).

Environmental Implications

The environmental implications of compounds related to 3-(Bromomethyl)-1,1-difluorocyclobutane have also been explored. Ezra et al. (2005) investigated the decomposition of 3-bromo-2,2-bis(bromomethyl)propanol under basic conditions, assessing its environmental impact and kinetic behavior in aqueous solutions (Ezra et al., 2005).

properties

IUPAC Name

3-(bromomethyl)-1,1-difluorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVNVGJESLKKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697102
Record name 3-(Bromomethyl)-1,1-difluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1252934-30-7
Record name 3-(Bromomethyl)-1,1-difluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-1,1-difluorocyclobutane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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